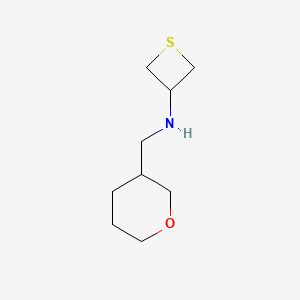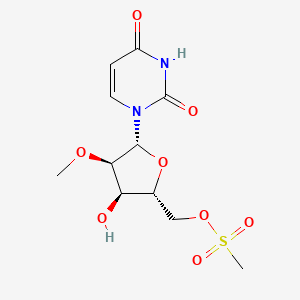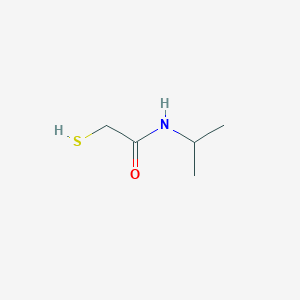
N-(Propan-2-yl)-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-mercaptoacetamide is an organic compound characterized by the presence of an isopropyl group attached to a mercaptoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-mercaptoacetamide typically involves the reaction of isopropylamine with 2-mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isopropylamine+2-Mercaptoacetic acid→N-Isopropyl-2-mercaptoacetamide
Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-2-mercaptoacetamide may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: N-Isopropyl-2-mercaptoacetamide can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted mercaptoacetamides
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing new antimicrobial agents.
Industry: It is used in the formulation of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-Isopropyl-2-mercaptoacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This interaction involves coordination with metal ions present in the enzyme’s active site, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
N-Aryl mercaptoacetamides: These compounds also contain a mercaptoacetamide moiety but differ in the substituent attached to the nitrogen atom.
2-Mercapto-N-arylacetamide: Similar in structure but with different substituents, these compounds have been studied for their potential as tyrosinase inhibitors.
Uniqueness: N-Isopropyl-2-mercaptoacetamide is unique due to its specific isopropyl group, which imparts distinct chemical properties and biological activities
Propriétés
Numéro CAS |
58458-67-6 |
|---|---|
Formule moléculaire |
C5H11NOS |
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
N-propan-2-yl-2-sulfanylacetamide |
InChI |
InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7) |
Clé InChI |
HTAGYIGDUSMPNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




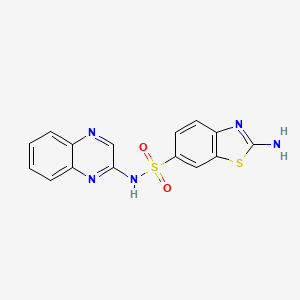
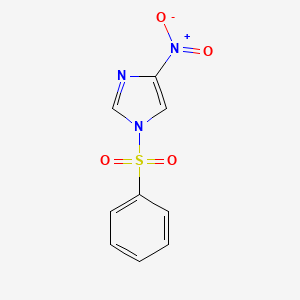
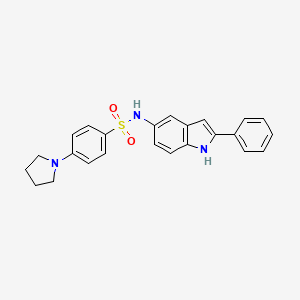
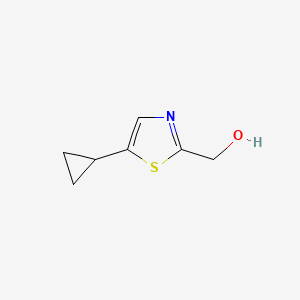

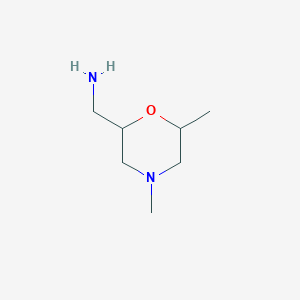
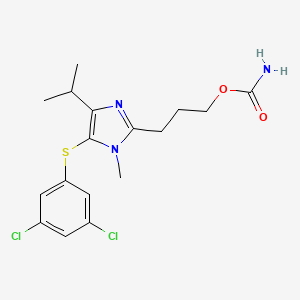
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
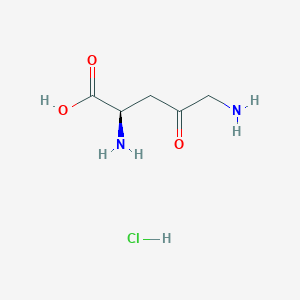
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
